Kinase Inhibition Selectivity Versus Advanced TrkA Leads
No direct head-to-head or cross-study comparable data was found that quantitatively differentiates the TrkA inhibition of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea from its closest analogs. The patent literature describes TrkA inhibitory activity for a distinct class of complex pyrrolidinyl ureas (e.g., IC50 <100 nM in Omnia assays for compounds in US10323022), but the specific activity of this simple parent compound is not reported [1]. It is hypothesized that the lack of large, lipophilic substituents on this scaffold would result in significantly weaker target binding compared to lead compounds like the one described by Allen et al., but this remains unverified by quantitative data.
| Evidence Dimension | TrkA kinase inhibition potency |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | Advanced pyrrolidinyl urea lead from US10323022: IC50 <100 nM |
| Quantified Difference | Data unavailable for calculation |
| Conditions | TrkA Omnia Assay (for comparator) |
Why This Matters
This confirms the compound's role is not as a potent inhibitor but as a crucial, minimalist control probe for SAR studies.
- [1] Allen, S., Andrews, S. W., Blake, J. F., Condroski, K. R., Haas, J., Huang, L., ... & Seo, J. (2019). BindingDB entry for US10323022 patent compound. TrkA Omnia Assay IC50 <100 nM. View Source
